N-Methyl-1-(methylthio)-2-nitroethenamine

Übersicht

Beschreibung

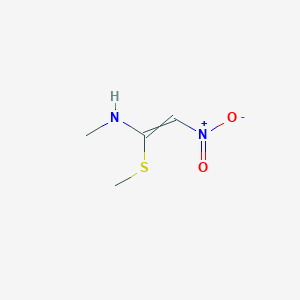

N-Methyl-1-(methylthio)-2-nitroethenamine is a versatile organic compound with the molecular formula C4H8N2O2S. It is characterized by the presence of a nitro group, a methylthio group, and a secondary amine group attached to an ethene motif. This compound is known for its ambiphilic nature, meaning it can act as both a nucleophile and an electrophile, making it a valuable building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methyl-1-(methylthio)-2-nitroethenamine can be synthesized through various methods. One common approach involves the reaction of N-methyl-2-nitroaniline with methylthiol in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch reactors. The process may include the use of microwave irradiation to enhance reaction rates and reduce reaction times. This method is considered eco-friendly and cost-effective, as it avoids the use of toxic solvents and expensive catalysts .

Analyse Chemischer Reaktionen

Michael Addition Reactions

NMSM acts as both a Michael donor and acceptor due to its polarized C1 (electrophilic) and C2 (nucleophilic) centers:

-

As a donor : Reacts with α,β-unsaturated carbonyl compounds (e.g., 3-formylchromone) to form fused heterocycles like azaxanthones under In(OTf)₃ catalysis .

-

As an acceptor : Participates in nucleophilic attacks by amines or thiols, forming intermediates for spirocyclic compounds .

Example Reaction :

Mechanism: Knoevenagel condensation followed by Michael addition and electrocyclization .

Multi-Component Reactions (MCRs)

NMSM’s multi-site reactivity enables complex heterocycle synthesis in one-pot systems:

Notable MCR : A four-component domino reaction synthesizes 1,4-dihydropyrano[2,3-c]pyrazol-6-amines via sequential Knoevenagel condensation, Michael addition, and tautomerization .

Catalyst-Assisted

-

In(OTf)₃ : Enables azaxanthone synthesis at 100°C with 85–92% efficiency .

-

KOH/EtOH : Facilitates carbon disulfide coupling to form dithioacetal intermediates .

Catalyst-Free

-

Solvent-free conditions : Achieves 1,4-dihydropyridines (1,4-DHPs) via Knoevenagel-Michael cascade reactions (70–88% yield) .

-

Microwave irradiation : Reduces reaction times by 80% in spirocyclic compound synthesis .

Functional Group Transformations

| Reaction Type | Reagents/Conditions | Products | Application |

|---|---|---|---|

| Oxidation | H₂O₂, mCPBA | Sulfoxides, sulfones | Bioactive intermediate synthesis |

| Reduction | NaBH₄, H₂/Pd-C | Amines (Nitro → NH₂) | Drug precursor modification |

| Substitution | Amines, thiols | Thioether/amine derivatives | Diversifying scaffold libraries |

Example : Reduction of NMSM’s nitro group yields N-methyl-1-(methylthio)-2-aminoethenamine, a key intermediate for antimalarial agents .

Comparison of Synthetic Methodologies

| Parameter | Catalyst-Assisted | Catalyst-Free |

|---|---|---|

| Reaction Time | 2–6 hours | 10–48 hours |

| Yield | 75–92% | 65–88% |

| Scalability | Industrial-friendly | Limited to small-scale synthesis |

| Eco-Friendliness | Moderate (catalyst recovery needed) | High (solvent-free, low energy) |

Emerging Trends

Wissenschaftliche Forschungsanwendungen

Chemistry

NMSM serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo Michael addition reactions makes it suitable for creating diverse heterocyclic compounds, which are prevalent in pharmaceuticals.

| Reaction Type | Description |

|---|---|

| Michael Addition | NMSM acts as a Michael donor due to its polarized alkene structure. |

| Heterocyclic Synthesis | Utilized in the synthesis of pyrano[2,3-c]pyrazol-6-amines and other heterocycles. |

Biology

Research indicates that NMSM exhibits notable biological activities, particularly as a precursor in drug development. Its interactions with biomolecules have been explored for potential therapeutic properties.

- Biological Activity : The compound has been studied for its antimicrobial properties, showing efficacy against various bacterial strains.

- Mechanism of Action : NMSM interacts with specific enzymes or receptors, modulating biochemical pathways such as oxidative stress responses.

Medicine

NMSM has potential therapeutic applications as a precursor in the synthesis of drugs. It has been investigated for use in developing histamine H2-antagonists like ranitidine.

| Application Area | Specific Use |

|---|---|

| Drug Development | Intermediate for synthesizing ranitidine and related compounds. |

Industry

In industrial applications, NMSM is utilized in producing specialty chemicals and materials. Its unique properties allow it to function effectively as a reagent in various chemical processes.

Case Studies and Research Findings

- Synthesis of Heterocyclic Compounds :

- Antimicrobial Properties :

- Diversity-Oriented Synthesis :

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of N-Methyl-1-(methylthio)-2-nitroethenamine involves its ambiphilic nature. The nitro group acts as an electron-withdrawing group, making the ethene motif a good Michael acceptor. The methylthio group serves as a leaving group, facilitating nucleophilic substitution reactions. The secondary amine group donates electrons, enhancing the nucleophilicity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Methyl-2-nitroaniline

- N-Methyl-4-nitroaniline

- 1,1-Bis(methylthio)-2-nitroethene

Uniqueness

N-Methyl-1-(methylthio)-2-nitroethenamine is unique due to its combination of functional groups, which provide it with both nucleophilic and electrophilic properties. This dual reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .

Biologische Aktivität

N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, synthetic applications, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

NMSM is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 148.18 g/mol

- CAS Number : 61832-41-5

The compound contains a nitro group, a methylthio group, and an amine, making it a versatile building block for further chemical reactions and potential therapeutic applications .

NMSM exhibits its biological activity through various mechanisms:

- Interaction with Biomolecules : The compound acts as a Michael acceptor due to the presence of the electron-withdrawing nitro group, facilitating nucleophilic attacks from biological nucleophiles such as thiols and amines .

- Modulation of Biochemical Pathways : NMSM can influence oxidative stress pathways and signal transduction processes, potentially leading to therapeutic effects in various diseases .

Antimicrobial Potential

Research has indicated that compounds similar to NMSM possess antimicrobial properties. The nitroethenamine framework has been explored for its ability to inhibit microbial growth, suggesting that NMSM may also exhibit similar activities. Further studies are required to quantify its efficacy against specific pathogens.

Anticancer Activity

NMSM's structural features suggest potential anticancer properties. Compounds with similar nitro groups have been shown to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation. This property could be leveraged in designing new anticancer agents .

Synthetic Applications

NMSM serves as an important precursor in the synthesis of various biologically active compounds. Its reactive sites allow for multiple synthetic pathways:

- Building Block in Organic Synthesis : NMSM is used to synthesize heterocyclic compounds that are prevalent in pharmaceuticals. This includes derivatives that may exhibit enhanced biological activities .

- Intermediate for Drug Development : The compound is being investigated as an intermediate in the synthesis of histamine H2-antagonists, which are critical in treating conditions like peptic ulcers .

Case Studies and Research Findings

Several studies have highlighted the biological potential of NMSM and its derivatives:

- Synthesis and Evaluation of Derivatives :

- Mechanistic Studies :

- Pharmacological Profiles :

Eigenschaften

IUPAC Name |

(E)-N-methyl-1-methylsulfanyl-2-nitroethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFHPXZGXNYYLD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61832-41-5, 102721-76-6 | |

| Record name | N-Methyl-1-(methylthio)-2-nitroethenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061832415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(methylthio)-2-nitroethenamine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102721766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methyl-1-(methylthio)-2-nitrovinylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-1-(METHYLTHIO)-2-NITROETHENAMINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9LS0UV4E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What is N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) primarily used for in organic synthesis?

A1: NMSM is a versatile building block for constructing various heterocyclic compounds. Its structure, featuring electrophilic and nucleophilic centers, allows it to participate in multi-component reactions, often leading to the formation of complex heterocyclic frameworks with potential biological activity. [, , , , , ]

Q2: Can you provide some specific examples of heterocyclic systems synthesized using NMSM?

A2: NMSM has been successfully employed in the synthesis of diverse heterocycles, including:

- 2-amino-3-nitro-4H-chromene derivatives: These compounds are typically synthesized through the reaction of 2-hydroxybenzaldehydes with NMSM in the presence of a base, often in an aqueous medium. []

- Functionalized N-methyl-1,4-dihydropyridines (1,4-DHPs): These compounds are accessed via a pseudo three-component reaction between NMSM and aromatic aldehydes under microwave irradiation. []

- Fused 4H-pyran derivatives: Both dihydropyrano[2,3-c]pyrazole and pyrano[3,2-c]chromenone derivatives have been synthesized using NMSM via Knoevenagel, Michael-addition, O-cyclization, and elimination reactions. []

- Dihydroindeno[1,2-b]pyrrol-4(3aH)-ones: These compounds can be synthesized from ninhydrin and NMSM or (E)-N-(1-(methylthio)-2-nitrovinyl)anilines. []

- Pyranocarbazole derivatives: These compounds are synthesized via a one-pot three-component coupling of hydroxycarbazoles, aldehydes, and NMSM under microwave irradiation. []

- 4H-chromen-5-ones: A one-pot reaction of cyclic 1,3-dicarbonyl compounds, aromatic aldehydes, and NMSM under catalyst- and solvent-free conditions yields these derivatives. []

- Penta-substituted 4H-pyrans: Indolyl and phenyl substituted 4H-pyran-3-carbonitriles can be prepared by reacting the corresponding acetonitriles, aromatic aldehydes, and NMSM. []

Q3: What are the advantages of using NMSM in heterocyclic synthesis?

A3: Several advantages make NMSM attractive for synthesizing heterocyclic compounds:

- Green chemistry: Many reactions employing NMSM can be performed under solvent-free or environmentally friendly conditions, aligning with green chemistry principles. [, , ]

Q4: What is the typical role of NMSM in these multi-component reactions?

A4: NMSM often acts as an ambiphilic synthon, meaning it can act as both an electrophile and a nucleophile in a reaction sequence. This dual reactivity enables it to participate in domino reactions, where it reacts with other components sequentially to build the heterocyclic ring system. For example, it can undergo Knoevenagel condensation followed by Michael addition and intramolecular cyclization. [, , ]

Q5: Are there any drawbacks or limitations associated with using NMSM?

A5: While NMSM offers several advantages, some potential drawbacks require consideration:

Q6: What are the structural characteristics of NMSM?

A6: NMSM is an enamine with a nitro group and a methylthio group attached to the double bond.

- 1H NMR: Provides information about the hydrogen atom environments in the molecule, helping confirm its structure. [, ]

- FTIR: Reveals information about the functional groups present in the molecule, such as the nitro group, enamine, and methylthio group. [, ]

Q7: What are the “push-pull” effects observed in NMSM?

A7: NMSM exhibits “push-pull” effects due to the electron-donating nature of the methylthio group and the electron-withdrawing nature of the nitro group. This results in significant π-electron delocalization from the ethylene bond into the enamine C-N bond, giving it a near-planar structure. []

Q8: What is the role of microwave irradiation in reactions involving NMSM?

A8: Microwave irradiation has been shown to accelerate reactions involving NMSM, significantly reducing reaction times compared to conventional heating methods. This is attributed to the efficient absorption of microwave energy by the polar functional groups in NMSM, leading to rapid heating and faster reaction rates. [, , ]

Q9: Can you explain the significance of green metrics in assessing the environmental impact of using NMSM?

A9: Green metrics, such as atom economy, carbon efficiency, E-factor, and reaction mass efficiency, provide quantitative measures of a reaction's environmental friendliness. When evaluating the synthesis of heterocycles using NMSM, these metrics highlight the advantages of using this reagent under mild, solvent-free, or aqueous conditions, contributing to the development of sustainable chemical processes. []

Q10: What is the importance of computational chemistry and modeling in understanding the reactivity of NMSM?

A10: Computational chemistry tools can be employed to study the electronic structure of NMSM, predict its reactivity, and understand its interactions with other molecules. Techniques like density functional theory (DFT) calculations can provide insights into reaction mechanisms, transition states, and the influence of substituents on reactivity. These insights are valuable for designing new synthetic routes and optimizing reaction conditions. []

Q11: Are there analytical methods specifically developed for characterizing and quantifying NMSM?

A11: Analytical techniques commonly employed for characterizing and quantifying NMSM include:

Q12: Has the use of NMSM been reported in synthesizing biologically active compounds?

A12: Yes, NMSM has been employed in synthesizing various heterocyclic compounds that exhibit promising biological activities, such as:* Antiproliferative activity: Pyranocarbazole derivatives synthesized using NMSM have shown potent antiproliferative activity against several cancer cell lines, including DU 145 (prostate cancer), MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and B16-F10 (skin cancer). []* Antimicrobial activity: Dihydropyrido[2,3-d]pyrimidine derivatives, synthesized using NMSM, have demonstrated antimicrobial activity against various bacterial strains. []* Dual cholinesterase inhibitors: Novel 9H-carbazole-4H-chromene hybrids have been developed as potential therapeutic agents for Alzheimer’s disease. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.